molecular formula C9H19ClN2O B1373058 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride CAS No. 1240529-18-3

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1373058
CAS No.: 1240529-18-3
M. Wt: 206.71 g/mol
InChI Key: AKBFRCSVDNTUFQ-UHFFFAOYSA-N
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Description

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl. It is a hydrochloride salt form of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one, which is a derivative of pyrrolidinone. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:

  • Dissolution of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one in an appropriate solvent.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolation and purification of the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminopentan-3-yl)pyrrolidin-2-one: The parent compound without the hydrochloride salt.

    1-(1-Aminopentan-3-yl)pyrrolidin-2-one acetate: Another salt form with different properties.

    1-(1-Aminopentan-3-yl)pyrrolidin-2-one sulfate: A sulfate salt form with unique characteristics.

Uniqueness

1-(1-Aminopentan-3-yl)pyrrolidin-2-one hydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain research applications where these properties are critical.

Properties

IUPAC Name

1-(1-aminopentan-3-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-8(5-6-10)11-7-3-4-9(11)12;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBFRCSVDNTUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)N1CCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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